molecular formula C23H22ClN3O3 B6538599 3-(2-chlorophenyl)-5-methyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-1,2-oxazole-4-carboxamide CAS No. 1060325-99-6

3-(2-chlorophenyl)-5-methyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-1,2-oxazole-4-carboxamide

Cat. No. B6538599
CAS RN: 1060325-99-6
M. Wt: 423.9 g/mol
InChI Key: MILGLYYCJNCYEE-UHFFFAOYSA-N
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Description

The compound “3-(2-chlorophenyl)-5-methyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-1,2-oxazole-4-carboxamide” is a derivative of pyrrolidine-2,5-dione . It has been synthesized and evaluated for its potential as an anticonvulsant and analgesic agent .


Synthesis Analysis

The compound was synthesized as part of a new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives . The exact synthesis process of this specific compound is not detailed in the available resources.

Scientific Research Applications

Antitumor and Cytotoxic Activity

The thiazole scaffold has been explored for its antitumor and cytotoxic properties. Researchers have synthesized various thiazole derivatives and evaluated their effects on cancer cells. For instance, Gulsory and Guzeldemirci (2007) synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and found that one compound demonstrated potent effects against prostate cancer . Further investigations into the cytotoxic potential of this compound could be valuable.

Antibacterial and Antifungal Activity

Oxazole derivatives, including those related to our compound, have shown promise as antibacterial and antifungal agents. Aagalwe et al. prepared 4-substituted aryl 2–4-disubstituted phenoxy methyl 4-oxazol-5-one derivatives and screened them for antibacterial activity. Notably, 3-(2-(4-methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one exhibited potent antibacterial activity . Investigating the structure-activity relationship of oxazole derivatives could lead to novel antimicrobial agents.

Fungicidal Activity

Considering the thiazole ring’s presence in our compound, it’s worth exploring its fungicidal potential. Compounds with similar scaffolds have been tested against Botrytis cinerea, a common fungal pathogen. Determining the fungicidal spectra and in vivo efficacy of our compound could provide valuable insights .

Mechanism of Action

The compound was evaluated in acute models of epilepsy, including maximal electroshock (MES), psychomotor (6 Hz, 32 mA), and subcutaneous pentylenetetrazole (scPTZ) seizure tests . The most probable molecular mechanism of action for the most active compound in the series relies on interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels .

Safety and Hazards

The compounds in the series, including this one, were tested for their neurotoxic and hepatotoxic properties and showed no significant cytotoxic effect . This suggests that they may have a good safety profile, but more comprehensive safety and toxicity studies would be needed to confirm this.

Future Directions

The compound shows promise as a potential anticonvulsant and analgesic agent . Future research could focus on further evaluating its efficacy and safety in these areas, as well as exploring its potential in other therapeutic applications. Additionally, more detailed studies on its synthesis, molecular structure, and chemical properties could also be beneficial.

properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3/c1-15-21(22(26-30-15)18-6-2-3-7-19(18)24)23(29)25-17-10-8-16(9-11-17)14-20(28)27-12-4-5-13-27/h2-3,6-11H,4-5,12-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILGLYYCJNCYEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-5-methyl-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)isoxazole-4-carboxamide

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